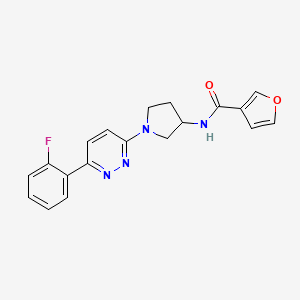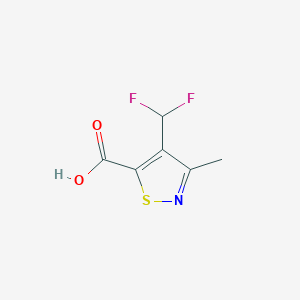![molecular formula C25H17N3O4 B2511222 3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline CAS No. 866344-61-8](/img/structure/B2511222.png)
3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzo[d][1,3]dioxol-5-yl)-5-benzyl-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H17N3O4 and its molecular weight is 423.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El compuesto ha sido investigado por su potencial como agente anticancerígeno. Los investigadores han diseñado y sintetizado una serie de 1-benzo[1,3]dioxol-5-il-indoles que llevan unidades heteroarílicas fusionadas en la posición 3, basándose en informes de la literatura sobre la actividad del indol contra líneas celulares cancerosas. Estos derivados se sintetizaron mediante un acoplamiento cruzado C-N catalizado por Pd y se evaluó su actividad anticancerígena contra líneas celulares de cáncer de próstata (LNCaP), páncreas (MIA PaCa-2) y leucemia linfoblástica aguda (CCRF-CEM) . Notablemente, dos compuestos específicos—3-N-benzo[1,2,5]oxadiazol 17 y 3-N-2-metilquinolina 20—mostraron valores de IC50 prometedores contra las células CCRF-CEM y MIA PaCa-2, que van de 328 a 644 nM. Estudios mecanísticos adicionales revelaron que el compuesto 20 indujo apoptosis en las células cancerosas CCRF-CEM y provocó la detención del ciclo celular en la fase S.
Orientación a Microtúbulos
El núcleo indol, un motivo estructural privilegiado, se encuentra en diversas moléculas biológicamente activas. Los microtúbulos y su proteína componente, la tubulina, son objetivos principales para los agentes anticancerígenos. Los agentes que se dirigen a los microtúbulos modulan la ensamblaje de los microtúbulos, lo que lleva al bloqueo mitótico y a la apoptosis celular. Si bien muchos agentes antitubulina conocidos basados en el indol incorporan grupos di- o trimetoxi fenilo en la posición 3 de la porción indol, la estructura heteroarílica única de este compuesto proporciona una vía para una mayor exploración .
Otras Aplicaciones Potenciales
Aunque la actividad anticancerígena es un enfoque destacado, puede haber aplicaciones adicionales para este compuesto:
Propiedades
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-8-benzyl-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17N3O4/c1-2-4-15(5-3-1)11-28-12-18-24(16-6-7-20-21(8-16)30-13-29-20)26-27-25(18)17-9-22-23(10-19(17)28)32-14-31-22/h1-10,12H,11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGGGJAHZRPFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4C3=CN(C5=CC6=C(C=C54)OCO6)CC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)
![N-[2-(1H-pyrrol-1-yl)-5-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2511145.png)
![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2511154.png)
![5-Fluoro-2-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrimidine](/img/structure/B2511156.png)

![(2E)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-3-(furan-2-yl)prop-2-enamide](/img/structure/B2511159.png)
![3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B2511160.png)

